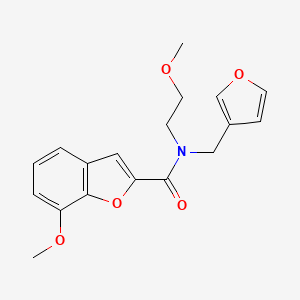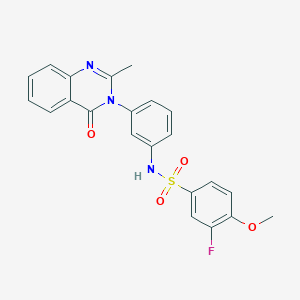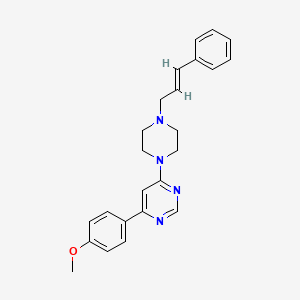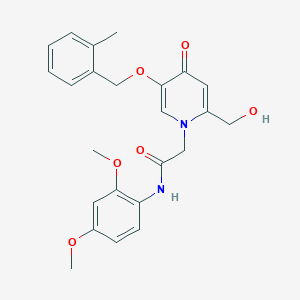
Fmoc-DAP-N3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-DAP-N3 is a chemical compound that has gained significant attention in the field of biochemistry and medicinal chemistry. It is an N-terminus-protected diazido derivative of Fmoc-protected lysine, which is widely used in solid-phase peptide synthesis. Fmoc-DAP-N3 is a versatile compound that has a wide range of scientific research applications, including drug discovery, chemical biology, and proteomics.
科学的研究の応用
Peptide Synthesis
“Fmoc-DAP-N3” is a versatile amino acid derivative used in the organic synthesis of peptides . It can be used to create peptides with specific sequences, which are then used to study various biological interactions .
Study of Biological Interactions
The peptides synthesized using “Fmoc-DAP-N3” can be used to study various biological interactions such as protein-protein, enzyme-substrate, and receptor-ligand interactions . This can provide valuable insights into the functioning of these biological systems.
Hydrogel Formation
“Fmoc-DAP-N3” can be used in the formation of peptide-based hydrogels (PHGs) . These are biocompatible materials suitable for biological, biomedical, and biotechnological applications .
Drug Delivery
The PHGs formed using “Fmoc-DAP-N3” can be used as drug delivery systems . They can be designed to release drugs in a controlled manner, improving the effectiveness of the treatment.
Diagnostic Tools for Imaging
“Fmoc-DAP-N3” based PHGs can also be used as diagnostic tools for imaging . They can help visualize biological structures or processes, aiding in the diagnosis of various conditions.
Tissue Engineering
“Fmoc-DAP-N3” based hydrogels can be used in tissue engineering . They can support cell adhesion, survival, and duplication, making them potential materials for creating artificial tissues .
Bioconjugation with Proteins and Antibodies
“Fmoc-DAP-N3” can be used for bioconjugation with proteins and antibodies . This can be useful in various research and therapeutic applications.
Click Chemistry with Small Molecules
“Fmoc-DAP-N3” can be used for click coupling with small molecules . This can be used to create a wide variety of complex molecules for research purposes.
作用機序
Target of Action
Fmoc-DAP-N3 is a click chemistry reagent . Its primary targets are small molecules, proteins, and antibodies . The compound interacts with these targets to form click conjugation and amide bonds .
Mode of Action
Fmoc-DAP-N3 contains an azide group and is a short, linear spacer molecule with Fmoc protected amino function . It interacts with its targets (small molecules, proteins, and antibodies) through click conjugation and amide bond formation . This interaction results in the formation of bioconjugates .
Biochemical Pathways
It’s known that the compound plays a role in the formation of bioconjugates with small molecules, proteins, and antibodies . This suggests that it may influence various biochemical pathways depending on the specific targets it interacts with.
Result of Action
The result of Fmoc-DAP-N3’s action is the formation of bioconjugates with small molecules, proteins, and antibodies . This can have various molecular and cellular effects depending on the specific targets and the context in which the compound is used.
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-azidopropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c19-22-21-11-5-10-20-18(23)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWDONRFYHZMAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


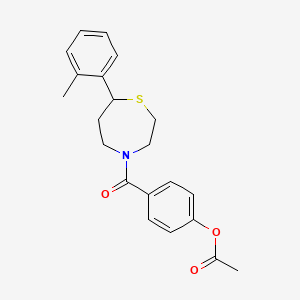
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide;hydrochloride](/img/structure/B2755793.png)
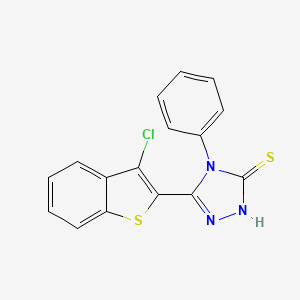
![6'-fluoro-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoxaline]-3'-one](/img/structure/B2755795.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2755797.png)
![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2755798.png)
![4-[(2,4-Difluorophenyl)methyl]oxan-4-amine](/img/structure/B2755801.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio]acetamide](/img/structure/B2755805.png)
amine dihydrochloride](/img/structure/B2755806.png)
